molecular formula C11H10ClN B048905 7-Chloro-2,8-dimethylquinoline CAS No. 120370-62-9

7-Chloro-2,8-dimethylquinoline

Cat. No. B048905
CAS RN: 120370-62-9
M. Wt: 191.65 g/mol
InChI Key: FXDITTUYSNDPFH-UHFFFAOYSA-N
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Description

7-Chloro-2,8-dimethylquinoline is a chemical compound with the molecular formula C11H10ClN . It has a molecular weight of 191.65 g/mol . The IUPAC name for this compound is 7-chloro-2,8-dimethylquinoline . The compound is represented by the canonical SMILES string CC1=NC2=C (C=C1)C=CC (=C2C)Cl .


Molecular Structure Analysis

The InChI code for 7-Chloro-2,8-dimethylquinoline is InChI=1S/C11H10ClN/c1-7-3-4-9-5-6-10(12)8(2)11(9)13-7/h3-6H,1-2H3 . This indicates the specific arrangement of atoms in the molecule. The compound is essentially planar .


Physical And Chemical Properties Analysis

7-Chloro-2,8-dimethylquinoline has a molecular weight of 191.65 g/mol . It has an XLogP3-AA value of 3.6, indicating its partition coefficient between octanol and water . It has no hydrogen bond donors, one hydrogen bond acceptor, and no rotatable bonds . Its exact mass and monoisotopic mass are both 191.0501770 g/mol . Its topological polar surface area is 12.9 Ų . It has 13 heavy atoms .

Scientific Research Applications

Chemical Synthesis

“7-Chloro-2,8-dimethylquinoline” is used in chemical synthesis . It’s a unique chemical that researchers use in various areas of research, including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies .

Medicinal Chemistry

Quinoline motifs, such as “7-Chloro-2,8-dimethylquinoline”, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .

Anticancer Activity

Quinoline derivatives have shown potential in anticancer activity . The specific role of “7-Chloro-2,8-dimethylquinoline” in this context is not explicitly mentioned, but it could be a subject of further research.

Antioxidant Activity

Quinoline derivatives also exhibit antioxidant activity . Again, the specific role of “7-Chloro-2,8-dimethylquinoline” in this context is not explicitly mentioned, but it could be a subject of further research.

Anti-inflammatory Activity

Research has shown that increased lipophilic properties of substituents on the C-7 and C-8 quinoline ring increased COX-2 inhibitory potency and selectivity . This suggests potential anti-inflammatory applications of “7-Chloro-2,8-dimethylquinoline”.

Antimalarial Activity

Quinoline derivatives have been found to exhibit antimalarial activity . While the specific role of “7-Chloro-2,8-dimethylquinoline” is not explicitly mentioned, it could be a subject of further research.

properties

IUPAC Name

7-chloro-2,8-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN/c1-7-3-4-9-5-6-10(12)8(2)11(9)13-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDITTUYSNDPFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30558645
Record name 7-Chloro-2,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30558645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2,8-dimethylquinoline

CAS RN

120370-62-9
Record name Quinoline, 7-chloro-2,8-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120370-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-2,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30558645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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